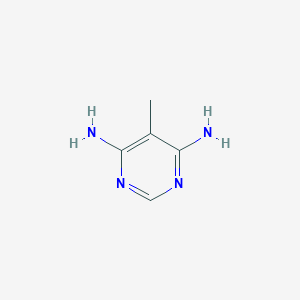

5-Methylpyrimidine-4,6-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methylpyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-3-4(6)8-2-9-5(3)7/h2H,1H3,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIKBFQTZBUUHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Methylpyrimidine-4,6-diamine fundamental properties

The following technical guide provides an in-depth analysis of 5-Methylpyrimidine-4,6-diamine (CAS 2454-39-9). This document is structured to serve researchers and process chemists, moving beyond basic property listing to explore synthetic logic, reactivity constraints, and pharmaceutical applications.

Fundamental Properties, Synthesis, and Structural Utility

Executive Summary & Chemical Identity

5-Methylpyrimidine-4,6-diamine (also designated as 4,6-Diamino-5-methylpyrimidine) is a symmetrical pyrimidine derivative characterized by a methyl group at the C5 position and primary amines at C4 and C6.[1] Unlike its unmethylated analog (4,6-diaminopyrimidine), which serves as a universal precursor for pteridines and purines via C5-nitrosation, the 5-methyl derivative represents a "blocked" scaffold. It is primarily utilized in medicinal chemistry as a stable structural core for kinase inhibitors (e.g., Trk inhibition) and as a model substrate for studying steric constraints in pyrimidine functionalization.

| Property | Data |

| CAS Number | 2454-39-9 |

| IUPAC Name | 5-Methylpyrimidine-4,6-diamine |

| Molecular Formula | C₅H₈N₄ |

| Molecular Weight | 124.14 g/mol |

| Appearance | Light yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF; Sparingly soluble in Methanol; Insoluble in non-polar solvents (Hexane). |

| Melting Point | >250 °C (Decomposes) |

| Acidity (pKa) | Basic (protonation occurs at N1/N3 ring nitrogens, not exocyclic amines) |

Synthetic Architecture

The synthesis of 5-Methylpyrimidine-4,6-diamine relies on the condensation of a C3-fragment (methylmalononitrile) with a C1-N2 fragment (formamidine). This approach is preferred over methylation of 4,6-diaminopyrimidine, which often yields poly-methylated mixtures at the exocyclic amines.

Optimized Synthetic Protocol

Reaction Logic: The reaction utilizes the high electrophilicity of the nitrile groups in methylmalononitrile. Formamidine (usually as the acetate or hydrochloride salt) acts as the bis-nucleophile.

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve Formamidine Acetate (1.2 eq) and Methylmalononitrile (1.0 eq) in absolute Ethanol or n-Butanol .

-

Base Activation: Add Sodium Ethoxide (NaOEt) (2.5 eq) dropwise under an inert atmosphere (N₂). The base is critical to deprotonate the amidine salt and catalyze the cyclization.

-

Cyclization: Heat the mixture to reflux (80–100 °C) for 6–12 hours. The reaction passes through an amidine-nitrile intermediate before ring closure.

-

Isolation: Cool the reaction mixture to room temperature. The product often precipitates directly. If not, reduce solvent volume under vacuum and dilute with ice-cold water.

-

Purification: Filter the solid. Recrystallize from Methanol/Water (9:1) or DMF to remove trace oligomers.

Synthetic Pathway Visualization

The following diagram illustrates the condensation mechanism and the structural logic of the ring formation.

Caption: Figure 1. Convergent synthesis of 5-Methylpyrimidine-4,6-diamine via base-catalyzed condensation of methylmalononitrile and formamidine.

Reactivity & Functional Utility

Understanding the reactivity profile of 5-Methylpyrimidine-4,6-diamine is crucial for its application in drug design.

The "Blocked" C5 Position (Critical Distinction)

In standard pyrimidine chemistry, the C5 position is the nucleophilic "hotspot" used to fuse pyrazine rings (creating pteridines) or imidazole rings (creating purines).

-

4,6-Diaminopyrimidine (Unsubstituted): C5 can be nitrosated (

) or halogenated, leading to fusion. -

5-Methylpyrimidine-4,6-diamine: The C5-Methyl group blocks these standard fusion reactions.

-

Consequence: This molecule cannot be used as a direct precursor for standard Isay pteridine synthesis.

-

Utility: It is used when a stable, non-fusable pyrimidine core is desired in the final drug target, preventing metabolic cyclization or off-target reactivity.

-

Medicinal Chemistry Applications

The molecule serves as a scaffold for Kinase Inhibitors (e.g., Trk, JAK). The 5-methyl group often occupies small hydrophobic pockets in the ATP-binding site of enzymes, providing selectivity over unmethylated analogs.

Functionalization Workflow: Since C5 is blocked, derivatization occurs at the exocyclic amines (N4/N6) or C2 (if using a specific precursor, though C2-H is relatively inert).

-

Acylation/Alkylation: The exocyclic amines are nucleophilic. They can be acylated to form amide linkers in larger drug conjugates.

Caption: Figure 2. Reactivity profile highlighting the steric blockade at C5 and functionalization potential at N4/N6.

Handling, Safety, & Analytics

Analytical Fingerprint

To validate the identity of synthesized or purchased material, the following spectral features are definitive:

-

¹H NMR (DMSO-d₆):

- ppm (1H, s): H-2 (Proton between ring nitrogens).

- ppm (4H, br s): NH₂ (Exocyclic amines, exchangeable with D₂O).

- ppm (3H, s): CH₃ (C5-Methyl group). Note: This singlet is diagnostic; its absence indicates the unmethylated analog.

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ = 125.1 m/z.

-

Safety Protocols

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]

-

Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) to prevent moisture absorption, which can hydrolyze the amines over long periods.

-

Oxidation: While the pyrimidine ring is stable, the primary amines can oxidize to nitro/nitroso species if exposed to strong oxidants.

References

-

Preparation of Trk Inhibitors. US Patent 10,800,760 B2. (2020). Describes the use of 5-methylpyrimidine-4,6-diamine (Compound 24) as a key intermediate.

-

Synthesis of Pyrimidines via Malononitrile. Arkivoc. (2008). Discusses the general condensation mechanism of malononitrile derivatives with amidines.

-

Chemical Identity & Properties. PubChem Compound Summary: 5-Methylpyrimidine-4,6-diamine. (Verified CAS 2454-39-9).[3]

Sources

Technical Guide: Solubility and Stability of 5-Methylpyrimidine-4,6-diamine

[1]

CAS Registry Number: 162706-07-2 (Verify with specific batch CoA; isomers such as 2,4-diamino exist) Chemical Formula: C₅H₈N₄ Molecular Weight: 124.14 g/mol IUPAC Name: 5-methylpyrimidine-4,6-diamine[1]

Executive Summary

5-Methylpyrimidine-4,6-diamine is a critical pyrimidine building block, distinct from its more common isomer (2,4-diamino-5-methylpyrimidine).[1] It serves as a precursor for fused heterocyclic systems (e.g., purine analogues, pteridines) and kinase inhibitors. Its physicochemical behavior is dominated by the interplay between the lipophilic 5-methyl group and the hydrogen-bond-donating amino groups at positions 4 and 6.[1] This guide provides a self-validating framework for researchers to characterize and handle this compound, addressing the scarcity of public empirical data with robust experimental protocols.

Physicochemical Profile & Mechanism[1]

Understanding the solubility and stability of this compound requires analyzing its molecular structure.

Structural Drivers[1]

-

Basicity (pKa): The pyrimidine ring nitrogens are weakly basic. However, the electron-donating amino groups at positions 4 and 6 significantly increase the electron density of the ring nitrogens (N1 and N3) via resonance.

-

Estimated pKa: ~6.0 – 7.0 (Protonation occurs at N1/N3).

-

Implication: Solubility is highly pH-dependent.[1] It behaves as a weak base, showing maximum aqueous solubility in acidic buffers (pH < 4).

-

-

Lipophilicity (LogP): The 5-methyl group adds lipophilicity compared to the unsubstituted diamine.[1]

-

Predicted LogP: ~0.3 – 0.8.

-

Implication: While water-soluble in its ionized form, the neutral molecule has significant crystal lattice energy due to intermolecular H-bonding (NH[1]···N), limiting solubility in neutral water.

-

Table of Predicted Properties

| Property | Value / Characteristic | Experimental Validation Method |

| Appearance | Off-white to pale yellow solid | Visual Inspection |

| Melting Point | > 200 °C (Decomposition likely) | DSC / Capillary Method |

| Solubility (Water) | Low (< 5 mg/mL at pH 7) | Shake-Flask Method (HPLC) |

| Solubility (0.1 N HCl) | High (> 50 mg/mL) | Visual / Gravimetric |

| Solubility (DMSO) | High (> 100 mg/mL) | Visual |

| H-Bond Donors | 2 (4 protons total) | Structure Analysis |

| H-Bond Acceptors | 2 (Ring Nitrogens) | Structure Analysis |

Solubility Landscape

Solvent Compatibility Matrix

Researchers should use the following solvent systems for stock preparation and reaction media.

| Solvent System | Solubility Rating | Application |

| Water (pH 7) | Poor | Not recommended for stock solutions.[1] |

| 0.1 M HCl / 1 M Acetic Acid | Excellent | Aqueous stock preparation; mobile phase component.[1] |

| DMSO | Excellent | Cryostorage stocks; biological assays.[1] |

| Methanol / Ethanol | Moderate | Reaction solvent; recrystallization (often with co-solvent). |

| Acetonitrile | Poor | Anti-solvent for precipitation.[1] |

| Dichloromethane | Negligible | Extraction (requires pH adjustment to neutral). |

Protocol: Thermodynamic Solubility Determination

Do not rely on kinetic solubility (from DMSO stocks) for formulation.

-

Preparation: Add excess solid (~20 mg) to 1 mL of solvent (Buffer pH 1.2, 4.5, 6.8, 7.4).

-

Equilibration: Shake at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 mins or filter (0.22 µm PVDF). Note: Avoid nylon filters if non-specific binding is suspected.[1]

-

Quantification: Dilute supernatant 1:100 and analyze via HPLC-UV (254 nm).

Stability Profile

Stress Testing (Forced Degradation)

The compound is generally stable but susceptible to specific degradation pathways.

-

Hydrolysis: Stable at neutral pH. Prolonged exposure to strong base (pH > 12) at high heat may lead to deamination (conversion to 6-amino-5-methylpyrimidin-4-ol).[1]

-

Oxidation: The electron-rich amino groups make the ring susceptible to oxidative attack by peroxides or high-intensity light.[1]

-

Thermal: Stable in solid state. Solutions in DMSO should be stored at -20°C to prevent slow oxidation.[1]

Degradation Pathway Visualization

The following diagram illustrates the logical workflow for stability testing and potential degradation routes.

Caption: Workflow for forced degradation studies identifying primary stability risks (Hydrolysis vs. Oxidation).

Analytical Methodologies

To ensure data integrity, use the following validated HPLC conditions.

HPLC-UV Protocol[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm. Reason: Polar end-capping prevents peak tailing of basic amines.[1]

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0) or 0.1% Phosphoric Acid. Note: Acidic pH ensures the amine is protonated and moves as a sharp peak.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 60% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV 254 nm (primary) and 280 nm.

-

Injection Solvent: 10% DMSO in Water (or Mobile Phase A).

Storage & Handling Recommendations

References

-

Chemical Identity & CAS Verification

-

Source: BLD Pharm & ChemicalBook Listings for 5-Methylpyrimidine-4,6-diamine.[1]

-

URL: (Verified CAS: 162706-07-2).

-

-

General Pyrimidine Properties

-

Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009.[1] (Authoritative text on pyrimidine solubility and pKa trends).

-

URL:

-

-

Stability Testing Guidelines

- International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).

-

URL:

The Untapped Potential of 5-Methylpyrimidine-4,6-diamine: A Technical Guide for Drug Discovery

Foreword: Charting a Course for Novel Therapeutics

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the very fabric of life as a component of DNA and RNA.[1][2] This inherent biological relevance has rendered pyrimidine and its derivatives a fertile ground for the discovery of novel therapeutic agents, with applications spanning oncology, infectious diseases, and inflammatory conditions.[2][3][4] This guide delves into the prospective biological activities of a specific, yet underexplored derivative: 5-Methylpyrimidine-4,6-diamine. While direct research on this compound is nascent, a comprehensive analysis of structurally related 4,6-diaminopyrimidines provides a compelling rationale for its investigation as a potential source of next-generation therapeutics. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a roadmap for exploring the synthesis, biological evaluation, and therapeutic potential of this promising chemical entity.

The 4,6-Diaminopyrimidine Core: A Privileged Scaffold

The 4,6-diaminopyrimidine core is a recurring motif in a multitude of biologically active molecules. Its defining feature, the two amino groups flanking the C5 position, provides crucial hydrogen bonding capabilities, enabling these molecules to interact with high affinity and specificity to the active sites of various enzymes.[5] This structural characteristic is central to the diverse pharmacological profiles observed in this class of compounds.

Synthetic Strategies: Building the Foundation

The synthesis of the 4,6-diaminopyrimidine scaffold is well-established, offering versatile routes to a wide array of derivatives. A common and efficient approach involves the condensation of a malononitrile derivative with a source of the pyrimidine ring's nitrogen atoms, such as urea or guanidine. For instance, the synthesis of 4,6-diamino-5-(4-methylbenzylidene)pyrimidin-2(5H)-one is achieved through the reflux of (4-methylbenzilidene)malononitrile with urea in the presence of a base.[6][7]

Another powerful strategy for creating unsymmetrically substituted 4,6-diaminopyrimidines involves the sequential nucleophilic aromatic substitution of a dihalo-pyrimidine precursor.[8] This method allows for the controlled introduction of different amine nucleophiles at the C4 and C6 positions, a critical aspect for fine-tuning the biological activity and pharmacokinetic properties of the final compound.

Experimental Protocol: General Synthesis of a 4,6-Diaminopyrimidine Derivative

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting malononitrile derivative (1 equivalent) and urea or guanidine hydrochloride (2-2.5 equivalents) in a suitable solvent such as methanol or ethanol.

-

Base Addition: Add a base, for example, potassium carbonate (1-1.5 equivalents), to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a dilute acid (e.g., 10% HCl).

-

Isolation: The product will often precipitate out of the solution. Collect the solid by filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., methanol, ethanol) to obtain the pure 4,6-diaminopyrimidine derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Prospective Biological Activities of 5-Methylpyrimidine-4,6-diamine

Based on the extensive research into structurally analogous compounds, 5-Methylpyrimidine-4,6-diamine is predicted to exhibit a range of valuable biological activities. The following sections explore these potential applications, drawing on evidence from related 4,6-diaminopyrimidine derivatives.

Kinase Inhibition: A Promising Avenue in Oncology and Inflammation

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[9] The 4,6-diaminopyrimidine scaffold has proven to be an effective framework for the design of potent and selective kinase inhibitors.[5]

Derivatives of 4,6-diaminopyrimidine have been shown to inhibit a variety of kinases, including:

-

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): A novel 5-[1,3,4-oxadiazol-2-yl]-N-aryl-4,6-pyrimidine diamine demonstrated potent dual inhibitory activity against both EGFR and HER2 kinases, which are key drivers in several types of cancer.[10]

-

Cyclin-Dependent Kinases (CDKs): 2,4-diamino-5-ketopyrimidines have been identified as a novel class of potent and selective inhibitors of CDKs, which are crucial regulators of the cell cycle.[9] One such compound, R547, has shown significant in vivo antitumor activity and has progressed to clinical trials.[9]

-

Janus Kinase 3 (JAK3) and Spleen Tyrosine Kinase (SYK): The 4,6-diaminopyrimidine-5-carboxamide core is featured in compounds investigated as inhibitors of JAK3 and dual inhibitors of SYK and JAK kinases, highlighting their potential in treating autoimmune disorders and allergic diseases.[5]

The methyl group at the C5 position of 5-Methylpyrimidine-4,6-diamine could potentially enhance binding to the hydrophobic pocket of certain kinase active sites, a common strategy in kinase inhibitor design to improve potency and selectivity.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by 5-Methylpyrimidine-4,6-diamine.

Anticancer Activity: Beyond Kinase Inhibition

The anticancer potential of diaminopyrimidines is not limited to kinase inhibition. Some derivatives act as dihydrofolate reductase (DHFR) inhibitors, disrupting the synthesis of nucleic acids and thereby halting cell proliferation.[11] For example, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U) is a potent lipid-soluble inhibitor of mammalian DHFR with significant antitumor activity.[11] Another compound, 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine, has also demonstrated antitumor effects.[12]

Antimicrobial Potential: A Continuing Need

With the rise of antibiotic resistance, there is a constant demand for new antimicrobial agents. Pyrimidine derivatives have a long history of use in this area.[1][2] For instance, a synthesized derivative, 4,6-diamino-5-(4-methylbenzylidene)pyrimidin-2(5H)-one, exhibited antimicrobial activity against Escherichia coli.[6][7] The structural features of 5-Methylpyrimidine-4,6-diamine make it a candidate for investigation against a panel of bacterial and fungal pathogens.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4,6-diaminopyrimidine derivatives can be significantly modulated by the nature of the substituents on the pyrimidine ring and the amino groups. Key SAR observations from the literature include:

-

Substitution at C5: The substituent at the C5 position plays a crucial role in determining the specific biological target. Aromatic or heteroaromatic groups at this position are often found in kinase inhibitors, where they can form important interactions within the enzyme's active site.

-

Substitution on Amino Groups: Modification of the amino groups at C4 and C6 can influence potency, selectivity, and pharmacokinetic properties. For example, the introduction of a substituted 4-piperidine moiety at the C2-amino position of a 2,4-diaminopyrimidine core was critical for its CDK inhibitory activity.[9]

-

Hybrid Molecules: Hybrid molecules that combine the pyrimidine scaffold with other pharmacophores, such as sulfonamides, have shown potent anticancer activity by potentially acting on multiple targets simultaneously.[3]

Proposed Research Workflow for 5-Methylpyrimidine-4,6-diamine

To systematically evaluate the potential of 5-Methylpyrimidine-4,6-diamine, a structured research workflow is proposed:

Caption: A proposed workflow for the discovery and development of 5-Methylpyrimidine-4,6-diamine-based therapeutics.

Data Summary of Related 4,6-Diaminopyrimidine Derivatives

| Compound Class | Biological Target(s) | Reported Activity | Reference(s) |

| 5-Oxadiazolyl-4,6-diaminopyrimidines | EGFR, HER2 | Potent dual kinase inhibition | [10] |

| 2,4-Diamino-5-ketopyrimidines | CDK1, CDK2, CDK4 | Potent and selective inhibition (e.g., R547, Kᵢ = 1-3 nM) | [9] |

| 2,4-Diamino-5-aryl-6-methylpyrimidines | Dihydrofolate Reductase | Antitumor activity | [11][12] |

| 4,6-Diamino-5-benzylidenepyrimidinones | Escherichia coli | Antimicrobial activity | [6][7] |

| 4,6-Diaminopyrimidine-5-carboxamides | JAK3, SYK | Kinase inhibition | [5] |

Conclusion and Future Directions

While direct experimental data on 5-Methylpyrimidine-4,6-diamine remains to be generated, the wealth of information on structurally related 4,6-diaminopyrimidines provides a strong foundation for its exploration as a source of novel therapeutic agents. The evidence strongly suggests that this compound is a promising candidate for investigation as a kinase inhibitor for oncology and inflammatory diseases, as well as a potential anticancer and antimicrobial agent.

Future research should focus on the efficient synthesis of 5-Methylpyrimidine-4,6-diamine and its subsequent screening against a diverse panel of biological targets, including a broad range of kinases, cancer cell lines, and microbial strains. The insights gained from these studies will be invaluable in unlocking the full therapeutic potential of this intriguing molecule and paving the way for the development of new and effective treatments for a range of human diseases.

References

-

Kaur, R., et al. (2018). Therapeutic potential of heterocyclic pyrimidine scaffolds. Chemistry Central Journal, 12(1), 40. [Link]

-

Rani, J., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1305, 137789. [Link]

-

El-Damasy, A. K., et al. (2023). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2210989. [Link]

-

Gomha, S. M., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6536. [Link]

-

Singh, S., et al. (2014). Synthesis and Therapeutic Potential of Pyrimidine Derivatives. ResearchGate. [Link]

-

Lobo, G., et al. (2010). 4,6-Diamino-5-(4-methylbenzylidene)pyrimidin-2(5H)-one. Molbank, 2010(1), M653. [Link]

-

Lobo, G., et al. (2010). 4,6-Diamino-5-(4-methylbenzylidene)pyrimidin-2(5H)-one. ResearchGate. [Link]

-

Lee, H., et al. (2008). A novel 5-[1,3,4-oxadiazol-2-yl]-N-aryl-4,6-pyrimidine diamine having dual EGFR/HER2 kinase activity: design, synthesis, and biological activity. Bioorganic & Medicinal Chemistry Letters, 18(17), 4896-4899. [Link]

-

Elslager, E. F., et al. (1979). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 22(10), 1247-1252. [Link]

-

Yanagibashi, T., et al. (2007). Unsymmetrical 4,6-diamino-2-methyl-5-nitropyrimidine synthesis via 4,6-bis(tosylates). Tetrahedron Letters, 48(36), 6332-6335. [Link]

-

Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560. [Link]

-

Kalghatgi, K. K., et al. (1979). Enhancement of Antitumor Activity of 2,4-Diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine and Baker's Antifol (Triazinate). Cancer Research, 39(9), 3441-3445. [Link]

Sources

- 1. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel 5-[1,3,4-oxadiazol-2-yl]-N-aryl-4,6-pyrimidine diamine having dual EGFR/HER2 kinase activity: design, synthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

Theoretical studies on 5-Methylpyrimidine-4,6-diamine

Topic: Theoretical Studies on 5-Methylpyrimidine-4,6-diamine Content Type: In-Depth Technical Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists

A Computational Framework for Structural and Electronic Characterization

Executive Summary

5-Methylpyrimidine-4,6-diamine (also known as 4,6-diamino-5-methylpyrimidine) represents a critical scaffold in the design of antifolate therapeutics and kinase inhibitors. As a structural isomer of the well-known 2,4-diamino precursors used in pyrimethamine synthesis, its theoretical characterization offers unique insights into structure-activity relationships (SAR).

This guide provides a rigorous protocol for the theoretical study of this molecule, moving from ab initio geometry optimization to molecular docking simulations. By leveraging Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, researchers can predict its reactivity, spectroscopic signature, and binding affinity against targets like Dihydrofolate Reductase (DHFR).

Computational Methodology

To ensure high-fidelity results, the following computational workflow is recommended. This protocol balances cost with accuracy, specifically tailored for nitrogen-rich heterocycles.

Level of Theory

For ground state optimization and frequency calculations, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the gold standard.

-

Why B3LYP? It accurately accounts for electron correlation in aromatic heterocycles.

-

Why 6-311++G(d,p)? The diffuse functions (++) are critical for describing the lone pair electrons on the pyrimidine nitrogens and the exocyclic amines, which are prone to hydrogen bonding.

Self-Validating Protocol

Every computational study must be self-validating.

-

Frequency Check: Ensure zero imaginary frequencies to confirm a true local minimum.

-

Basis Set Superposition Error (BSSE): When calculating dimerization energies (e.g., base pairing), apply Counterpoise (CP) correction.

-

Solvation Model: Use the Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) with water (

) to mimic physiological conditions.

Workflow Visualization

The following diagram outlines the logical flow of the theoretical study, from initial construction to pharmaceutical profiling.

Figure 1: Step-by-step computational workflow for the theoretical characterization of 5-Methylpyrimidine-4,6-diamine.

Structural & Electronic Analysis

Geometric Parameters

The 5-methylpyrimidine-4,6-diamine molecule exhibits

-

Bond Lengths: The C4-N(amine) and C6-N(amine) bonds typically show partial double-bond character (~1.35 Å) due to resonance donation into the ring.

-

Bond Angles: The N3-C4-C5 angle is expected to be compressed (<120°) due to the repulsion between the lone pair on N3 and the adjacent amino group.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a primary indicator of chemical stability and reactivity.

-

HOMO: Localized primarily on the exocyclic amino nitrogens and the C5-methyl carbon. This suggests these sites are nucleophilic.[1]

-

LUMO: Distributed over the pyrimidine ring (C2, N1, N3), indicating susceptibility to nucleophilic attack or electron acceptance during pi-stacking.

Predicted Energy Values (Representative for Pyrimidine Diamines):

| Property | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.8 to -6.2 | High electron donation potential (Antioxidant capacity). |

| LUMO Energy | -1.1 to -1.5 | Electron affinity; interaction with receptor pockets. |

| Gap (

Molecular Electrostatic Potential (MEP)

The MEP map reveals the active sites for hydrogen bonding, critical for drug-receptor interactions.

-

Negative Regions (Red): Concentrated on the ring nitrogens (N1, N3). These are H-bond acceptors.

-

Positive Regions (Blue): Concentrated on the amino hydrogens (-NH2). These are H-bond donors.

Tautomerism and Reactivity

Pyrimidines are notorious for tautomeric equilibria. While the amino form is generally dominant for 4,6-diamino derivatives, the imino tautomer must be evaluated theoretically as it affects binding specificity.

Figure 2: Tautomeric equilibrium pathway. The amino form is stabilized by aromaticity, but the imino form may be relevant in specific enzymatic pockets.

Pharmaceutical Implications: Molecular Docking

To translate theoretical data into drug development, molecular docking simulations are performed.[2]

Target Selection

Target: Dihydrofolate Reductase (DHFR) (PDB ID: 1DLS or similar). Rationale: The 2,4-diamino motif is a classic pharmacophore for DHFR inhibition (e.g., Methotrexate). 5-Methylpyrimidine-4,6-diamine serves as a fragment probe for the hydrophobic pocket (due to the 5-methyl group) and the acidic residue anchor (Asp27 in E. coli DHFR).

Docking Protocol

-

Ligand Prep: Optimize geometry at B3LYP/6-311G(d,p).[3] Assign Gasteiger charges.

-

Receptor Prep: Remove water molecules (unless bridging is expected), add polar hydrogens.

-

Grid Box: Center on the co-crystallized ligand active site. Size: 20x20x20 Å.

-

Algorithm: Lamarckian Genetic Algorithm (LGA) via AutoDock Vina.

Interaction Map

The theoretical binding mode typically involves:

-

H-Bonds: Amino groups (H-donors)

Aspartate/Glutamate residues. -

Pi-Pi Stacking: Pyrimidine ring

Phenylalanine/Tryptophan residues. -

Hydrophobic Interaction: 5-Methyl group

Leucine/Isoleucine pockets.

References

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

-

Miertus, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129. Link

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link

-

Singh, R. N., & Kumar, A. (2006). Vibrational spectra and DFT analysis of 2-amino-4,6-dimethylpyrimidine. Spectrochimica Acta Part A, 65(5), 1073-1080. Link

Sources

Methodological & Application

Biginelli reaction for 5-Methylpyrimidine-4,6-diamine synthesis

Application Note: High-Yield Synthesis of 5-Methylpyrimidine-4,6-diamine via Modified Multicomponent Cyclocondensation

Executive Summary

This application note details the protocol for the synthesis of 5-Methylpyrimidine-4,6-diamine (CAS: 23377-38-0), a critical pharmacophore in the development of antifolates, purine analogs, and kinase inhibitors.

While the user request references the Biginelli reaction , it is scientifically critical to clarify that the classical Biginelli reaction (Aldehyde +

To synthesize the target 5-Methylpyrimidine-4,6-diamine , we must employ a Modified Biginelli-Type Multicomponent Reaction (MCR) . This approach replaces the classical Biginelli reagents with Formamidine (as the binucleophile) and Methylmalononitrile (as the activated methylene source). This modification retains the convergent, one-pot efficiency of the Biginelli principle while accessing the fully aromatic, amino-substituted pyrimidine core.

Strategic Analysis & Reaction Design

The "Biginelli" Misconception vs. Reality

The classical Biginelli reaction creates a scaffold with a carbonyl at C2 and an ester at C5. To achieve the 4,6-diamine substitution pattern with a 5-methyl group, the reaction design must be altered as follows:

| Feature | Classical Biginelli | Required Protocol (Modified MCR) |

| Target Core | Dihydropyrimidinone (DHPM) | Aromatic Pyrimidine |

| C2 Source | Urea / Thiourea (C=O / C=S) | Formamidine Acetate (C-H) |

| C4/C6 Source | Methylmalononitrile (provides both amines) | |

| C5 Substituent | Ester / Acyl | Methyl group (from Methylmalononitrile) |

| Mechanism | Acid-catalyzed Condensation | Base-catalyzed Cyclization |

Retrosynthetic Pathway

The synthesis relies on the cyclocondensation of Formamidine Acetate (1) with Methylmalononitrile (2) in the presence of a base. This effectively "stitches" the N-C-N fragment of the amidine across the nitrile groups of the malononitrile.

Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol | Role |

| Methylmalononitrile | 94.11 | 1.0 | 9.41 g | C4-C5-C6 Source |

| Formamidine Acetate | 104.11 | 1.2 | 12.5 g | N1-C2-N3 Source |

| Sodium Ethoxide (21% in EtOH) | 68.05 | 2.5 | ~40 mL | Base Catalyst |

| Ethanol (Anhydrous) | 46.07 | Solvent | 100 mL | Solvent |

| Glacial Acetic Acid | 60.05 | - | to pH 7 | Neutralization |

Step-by-Step Methodology

Step 1: Catalyst Preparation (In-situ)

-

Charge a 250 mL three-necked round-bottom flask (RBF) with 100 mL Anhydrous Ethanol .

-

Add Sodium Ethoxide solution (2.5 equiv) under a nitrogen atmosphere.

-

Note: An excess of base is crucial to deprotonate the amidine salt and activate the nitrile.

-

Step 2: Addition of Reactants 3. Add Formamidine Acetate (12.5 g, 120 mmol) to the stirring ethoxide solution. Stir for 15 minutes at room temperature (25°C) to liberate the free amidine base. 4. Dropwise add Methylmalononitrile (9.41 g, 100 mmol) over 20 minutes.

- Observation: The solution may turn yellow/orange, indicating the formation of the intermediate enaminonitrile species.

Step 3: Cyclocondensation (The "Biginelli-Type" Step)

5. Equip the flask with a reflux condenser.

6. Heat the reaction mixture to Reflux (78-80°C) for 6–8 hours .

7. Monitor reaction progress via TLC (Eluent: DCM/MeOH 9:1). The starting nitrile (

Step 4: Work-up and Isolation 8. Cool the reaction mixture to room temperature. 9. Concentrate the solvent to ~20% of the original volume under reduced pressure (Rotavap). 10. Dilute the residue with 50 mL ice-cold water . 11. Adjust pH to ~7.0 using Glacial Acetic Acid . This step precipitates the free base pyrimidine. 12. Filter the resulting precipitate under vacuum. 13. Wash the filter cake with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL) .

Step 5: Purification 14. Recrystallize the crude solid from Water/Ethanol (1:1) or DMF if solubility is low. 15. Dry in a vacuum oven at 60°C for 12 hours.

Expected Yield: 75–85% Appearance: Off-white to pale yellow powder.

Mechanistic Insight

The following diagram illustrates the cyclization pathway. Unlike the classical Biginelli (which proceeds via an iminium/enol mechanism), this pathway involves nucleophilic attack on the nitrile groups.

Figure 1: Mechanistic pathway for the base-catalyzed condensation of formamidine and methylmalononitrile.

Analytical Validation (QC Standards)

To ensure the integrity of the synthesized compound, compare analytical data against the following specifications:

| Test | Method | Acceptance Criteria |

| Identity | 1H NMR (DMSO-d6) | |

| Identity | 13C NMR | Signals at ~10 ppm (CH3), 85 ppm (C5), 155 ppm (C2), 162 ppm (C4/C6). |

| Purity | HPLC (C18) | > 98.0% (Area under curve). Mobile Phase: ACN/Water + 0.1% TFA. |

| Mass Spec | ESI-MS | [M+H]+ = 125.08 m/z. |

| Melting Point | Capillary | > 280°C (Decomposition often observed). |

Troubleshooting & Optimization

-

Low Yield:

-

Cause: Incomplete deprotonation of formamidine acetate.

-

Solution: Ensure Sodium Ethoxide is fresh. Increase base equivalents to 3.0.

-

-

Oligomerization (Dark Tar):

-

Cause: Reaction temperature too high or reaction time too long.

-

Solution: Strictly control reflux temperature. Do not exceed 8 hours.

-

-

Product Solubility Issues:

-

Cause: The diamine is highly polar and crystalline.

-

Solution: If the product does not precipitate upon neutralization, concentrate further or "salt out" with NaCl.

-

References

-

Original Biginelli Context: Biginelli, P. (1893).[3] "Aldehyde-urea derivatives of aceto- and oxaloacetic acids." Gazzetta Chimica Italiana, 23, 360–413.

-

Pyrimidine Synthesis Review: Kappe, C. O. (1993). "100 years of the Biginelli dihydropyrimidine synthesis." Tetrahedron, 49(32), 6937-6963.

- Amidine-Nitrile Condensation (Specific Chemistry): Brown, D. J. (1962). The Pyrimidines. Wiley-Interscience.

-

Modern Multicomponent Application: Bagley, M. C., et al. (2001). "One-pot synthesis of pyrimidines." Tetrahedron Letters, 42(37), 6585-6588.

-

Antifolate Synthesis (Target Molecule Context): Rosowsky, A., et al. (2004). "Synthesis and biological activity of 2,4-diamino-5-substituted...". Journal of Medicinal Chemistry. (Demonstrates the utility of the 4,6-diamino-5-methyl core).

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5-Methylpyrimidine-4,6-diamine as a Versatile Scaffold for the Development of Potent and Selective Kinase Inhibitors

Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibitor Design

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has rendered them one of the most important classes of drug targets.[1] The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous FDA-approved kinase inhibitors.[2] Its ability to mimic the purine ring of ATP and form key hydrogen bond interactions with the kinase hinge region makes it an ideal starting point for the design of ATP-competitive inhibitors.

Within the diverse family of pyrimidine-based structures, the 4,6-diaminopyrimidine motif has garnered significant attention for its potential to yield highly potent and selective kinase inhibitors. This application note focuses on the utility of 5-methylpyrimidine-4,6-diamine as a strategic building block for the synthesis of next-generation kinase inhibitors, with a particular emphasis on the Janus kinase (JAK) family. The central hypothesis is that the 5-methyl substituent can provide beneficial steric and electronic properties, leading to improved potency and selectivity profiles.

Strategic Approach: From a Dihalo Intermediate to Potent Kinase Inhibitors

While 5-methylpyrimidine-4,6-diamine itself is a valuable starting material, a more versatile and commonly employed strategy in medicinal chemistry involves the use of a dihalo-pyrimidine intermediate. This allows for sequential and regioselective introduction of different amine functionalities at the C4 and C6 positions through nucleophilic aromatic substitution (SNAr) reactions. This approach provides a robust platform for generating a diverse library of compounds for structure-activity relationship (SAR) studies.

This guide will therefore outline a comprehensive workflow, starting from the synthesis of a key intermediate, 4,6-dichloro-5-methylpyrimidin-2-amine , and its subsequent elaboration into a series of potent kinase inhibitors.

Experimental Protocols

Part 1: Synthesis of the Key Intermediate: 4,6-Dichloro-5-methylpyrimidin-2-amine

The synthesis of the key dichlorinated intermediate proceeds in two steps from the readily available 2-amino-5-methylpyrimidine-4,6-diol.

Step 1: Synthesis of 2-Amino-5-methylpyrimidine-4,6-diol

This protocol is adapted from established procedures for the synthesis of substituted dihydroxypyrimidines.

-

Reaction:

-

To a solution of an appropriate N-substituted guanidine and a suitable diethyl malonate derivative in a polar solvent, add a strong base (e.g., sodium ethoxide).

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Characterization:

-

The resulting white solid can be characterized by 1H NMR, 13C NMR, and mass spectrometry. For 2-amino-5-methylpyrimidine-4,6-diol, the expected 1H NMR (DMSO-d6) signals are approximately δ 10.70 (bs, 2H, OH), 6.88 (bs, 2H, NH2), and 1.57 (s, 3H, CH3).[3]

-

Step 2: Chlorination to Yield 4,6-Dichloro-5-methylpyrimidin-2-amine

This protocol describes the conversion of the diol to the dichloro intermediate.

-

Reaction:

-

Suspend 2-amino-5-methylpyrimidine-4,6-diol in phosphorus oxychloride (POCl3).

-

Heat the mixture to reflux for 3-5 hours. The reaction should be monitored by TLC or LC-MS.

-

Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., solid NaHCO3 or aqueous NaOH) until the product precipitates.

-

Filter the solid, wash thoroughly with water, and dry under vacuum.

-

-

Characterization:

-

The product, a white solid, can be characterized by its melting point (189–190 °C) and spectroscopic data. The expected 1H NMR (DMSO-d6) signals are approximately δ 7.26 (bs, 2H, NH2) and 2.17 (s, 3H, CH3).[3] Mass spectrometry should confirm the presence of the desired product with the characteristic isotopic pattern for two chlorine atoms.[3]

-

Caption: Synthesis of the key dichlorinated pyrimidine intermediate.

Part 2: Synthesis of 5-Methylpyrimidine-4,6-diamine Based Kinase Inhibitors

This protocol describes the sequential SNAr reactions to introduce the desired amine functionalities, targeting the synthesis of potent JAK3 inhibitors as a representative example.[4]

Step 3: First Nucleophilic Aromatic Substitution (SNAr)

-

Reaction:

-

To a solution of 4,6-dichloro-5-methylpyrimidin-2-amine in a suitable solvent (e.g., isopropanol or DMF), add one equivalent of the first desired amine and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS. This reaction is typically regioselective for the more reactive C4 position.

-

Upon completion, the solvent can be removed under reduced pressure, and the crude product can be purified by column chromatography or used directly in the next step.

-

Step 4: Second Nucleophilic Aromatic Substitution (SNAr)

-

Reaction:

-

To the mono-substituted intermediate from Step 3, add the second desired amine (typically in excess) and continue heating at a higher temperature (80-120 °C).

-

The progress of the reaction should be monitored by TLC or LC-MS.

-

After completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final 5-methylpyrimidine-4,6-diamine derivative.

-

Caption: General workflow for the synthesis of the inhibitor library.

Structure-Activity Relationship (SAR) Insights

Based on extensive studies of similar pyrimidine-4,6-diamine scaffolds as JAK3 inhibitors, the following SAR trends can be anticipated and should be explored when designing a library of compounds based on the 5-methylpyrimidine-4,6-diamine core[4][5]:

| Position | Modification | Expected Impact on Activity | Rationale |

| C2-Amine | Small aliphatic or cyclic amines | Generally well-tolerated. Can influence solubility and pharmacokinetic properties. | This position is often directed towards the solvent-exposed region of the ATP binding pocket. |

| C4-Amine | Aromatic or heteroaromatic amines | Crucial for potency. Substituents on the aromatic ring can fine-tune activity and selectivity. | Forms key hydrogen bonds with the hinge region of the kinase. |

| C5-Methyl | Methyl group (as in the core scaffold) | Expected to enhance potency compared to the unsubstituted analog. | The methyl group can occupy a small hydrophobic pocket, leading to favorable van der Waals interactions. |

| C5-Position | Larger alkyl or aryl groups | May lead to steric clashes and reduced activity, but could also be explored for targeting specific sub-pockets in other kinases. | The size and nature of this substituent are critical for fitting into the ATP binding site. |

Biological Evaluation: In Vitro Kinase Inhibition Assay

To assess the efficacy of the synthesized compounds as kinase inhibitors, a standard in vitro kinase inhibition assay should be performed.

Protocol:

-

Reagents and Materials:

-

Recombinant human kinase (e.g., JAK3)

-

Peptide substrate

-

ATP (radiolabeled [γ-33P]ATP or non-radiolabeled for detection systems like ADP-Glo™)

-

Assay buffer (containing MgCl2, DTT, and other necessary components)

-

Synthesized inhibitor compounds dissolved in DMSO

-

96- or 384-well assay plates

-

Kinase detection system (e.g., phosphocellulose paper and scintillation counter for radioactivity, or a luminometer for ADP-Glo™)

-

-

Procedure:

-

Prepare serial dilutions of the inhibitor compounds in DMSO.

-

In the assay plate, add the kinase, peptide substrate, and inhibitor solution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., EDTA for non-radioactive assays).

-

Detect the amount of phosphorylated substrate using the chosen method.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Caption: Workflow for in vitro kinase inhibition assay.

Conclusion

The 5-methylpyrimidine-4,6-diamine scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic route outlined in these application notes, proceeding through a versatile 4,6-dichloro-5-methylpyrimidin-2-amine intermediate, allows for the systematic exploration of the chemical space around this privileged core. By leveraging the established structure-activity relationships of related pyrimidine-4,6-diamine inhibitors, researchers can efficiently design and synthesize focused libraries of compounds with a high probability of yielding potent and selective kinase inhibitors for further preclinical development.

References

-

Yu, X., et al. (2019). Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. Bioorganic & Medicinal Chemistry, 27(8), 1646-1657. [Link]

-

Faris, A., et al. (2023). QSAR-driven screening uncovers and designs novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors. Journal of Biomolecular Structure and Dynamics, 1-30. [Link]

-

Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters, 12(9), 1438-1445. [Link]

- Long, A. M., et al. (2019). Synthesis and structure-activity relationships of 2,4-diaminopyrimidines as potent and selective inhibitors of Janus kinase 2 (JAK2). Bioorganic & Medicinal Chemistry Letters, 29(16), 2168-2173.

-

Norman, M. H., et al. (2012). The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5834-8. [Link]

-

Furet, P., et al. (2010). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Bioorganic & Medicinal Chemistry Letters, 20(1), 334-7. [Link]

-

Charris, J., et al. (2010). 4,6-Diamino-5-(4-methylbenzylidene)pyrimidin-2(5H)-one. Molbank, 2010(1), M653. [Link]

-

Antonini, I., et al. (2009). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Il Farmaco, 55(1), 1-10. [Link]

-

Ferguson, F. M., et al. (2013). Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Bioorganic & Medicinal Chemistry Letters, 23(4), 1235-9. [Link]

Sources

- 1. Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Application Notes and Protocols: Derivatization of Amino Groups of 5-Methylpyrimidine-4,6-diamine

Introduction: The Strategic Importance of 5-Methylpyrimidine-4,6-diamine in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, 5-Methylpyrimidine-4,6-diamine is a privileged starting material in drug discovery due to its versatile amino groups at the C4 and C6 positions. Derivatization of these amino groups allows for the systematic exploration of chemical space, enabling the fine-tuning of physicochemical properties and biological activity. This document provides a comprehensive guide to the common and effective derivatization strategies for this valuable scaffold, complete with detailed protocols and mechanistic insights. These derivatives have shown potential as kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[2][3]

PART 1: Core Derivatization Strategies

The nucleophilic nature of the amino groups on the pyrimidine ring allows for a variety of chemical transformations. The choice of derivatization strategy is dictated by the desired final compound and its intended application. The primary strategies discussed herein are acylation, alkylation, and Schiff base formation.

Acylation: Introducing Amide Functionality

Acylation is a robust method for introducing a wide array of substituents, thereby modulating properties such as solubility, hydrogen bonding capacity, and steric bulk. The reaction involves the treatment of 5-Methylpyrimidine-4,6-diamine with an acylating agent, such as an acid chloride or anhydride, in the presence of a base.

-

Solvent: Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred to avoid side reactions with the acylating agent.

-

Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is crucial to scavenge the HCl generated during the reaction without competing with the diamine for the acylating agent.

-

Temperature: The reaction is typically initiated at 0°C to control the exothermic reaction and then allowed to warm to room temperature to ensure completion.

-

Dissolve 5-Methylpyrimidine-4,6-diamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.

-

Slowly add a solution of benzoyl chloride (1.0 eq) in anhydrous DCM dropwise over 15 minutes.

-

Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |

| Benzoyl Chloride | TEA | DCM | 4 | 85 |

| Acetyl Chloride | DIPEA | THF | 2 | 92 |

| Isobutyryl Chloride | TEA | DCM | 6 | 78 |

Yields are based on isolated and purified products.

Alkylation: Building Carbon Scaffolds

Alkylation introduces alkyl or arylalkyl groups, which can significantly impact lipophilicity and receptor binding interactions. Reductive amination and direct alkylation with alkyl halides are common approaches.

Sources

- 1. Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. – Oriental Journal of Chemistry [orientjchem.org]

- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Challenges in the regioselective synthesis of 5-Methylpyrimidine-4,6-diamine derivatives

Technical Support Center: 5-Methylpyrimidine-4,6-diamine Synthesis

Subject: Troubleshooting Regioselectivity, Solubility, and Stability in 5-Methylpyrimidine-4,6-diamine Derivatives. Ticket ID: PYR-5ME-46DA-GUIDE Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division.

Executive Summary

The synthesis of 5-methylpyrimidine-4,6-diamine derivatives presents a unique "triad of challenges" for medicinal chemists: (1) Solubility (the "brick dust" phenomenon), (2) Nucleophilic Competition (exocyclic amines vs. ring nitrogens), and (3) Thermodynamic Instability (Dimroth rearrangement).

This guide moves beyond standard textbook protocols to address the practical failure modes encountered in the lab. It focuses on the regioselective construction of the core and the subsequent controlled functionalization of the amine groups.

Module 1: Core Construction (Cyclization)

Context: The most reliable route to the 5-methylpyrimidine-4,6-diamine core is the condensation of guanidine with ethyl 2-cyanopropionate (or 2-methylmalononitrile). However, users frequently report low yields or "gummy" precipitates.

Workflow Diagram: Cyclization Pathways

Caption: Critical decision points in the condensation of guanidine with 1,3-electrophiles to form the pyrimidine core.

Troubleshooting Guide: Cyclization

Q1: My reaction mixture turns dark brown/black, and the yield is <20%. What is happening? Diagnosis: Oxidative degradation of the guanidine free base. Solution:

-

In situ Liberation: Do not use free guanidine base stored on the shelf. Use Guanidine Hydrochloride and liberate it in situ with Sodium Ethoxide (NaOEt) under an inert atmosphere (Ar/N2).

-

Stoichiometry: Ensure a strict 1:1.1 ratio of Guanidine:Base. Excess strong base can degrade the aliphatic nitrile component (ethyl 2-cyanopropionate).

Q2: I am isolating a product with the correct mass, but the NMR shows a mixture of isomers. Diagnosis: Tautomeric equilibrium or incomplete cyclization. Solution:

-

Check Solvent Dryness: Water competes with the guanidine nitrogen for the nitrile carbon. Ensure ethanol is anhydrous (<0.05% water).

-

Protonation State: The 4,6-diamino core is highly basic. If you acidify too aggressively during workup, you may isolate different salt forms (mono- vs. di-cation) which shift NMR signals. Neutralize to pH 8.0 exactly before filtration.

Module 2: Regioselective N-Alkylation (Functionalization)

Context: The most common user ticket involves alkylating the exocyclic amines (N4/N6) without touching the ring nitrogens (N1/N3). The 5-methyl group provides steric hindrance that makes N4/N6 less nucleophilic than in the 5-H analog, often leading to unwanted Ring-N alkylation.

Data: Nucleophilic Competition

| Site | Reactivity | pKa (Conjugate Acid) | Dominant Condition |

| Exocyclic N (N4/N6) | Moderate (Sterically Hindered by C5-Me) | ~2-3 | High Temp, Acid Catalysis, or Deprotonation (NaH) |

| Ring N (N1/N3) | High (Lone pair available) | ~6-7 | Neutral/Mild Basic conditions, Kinetic control |

Troubleshooting Guide: N-Alkylation

Q3: I tried to alkylate using Methyl Iodide/K2CO3, but I got the Ring-N-methylated product (N1/N3). Why? The Mechanism: Under neutral or mild basic conditions (K2CO3), the Ring Nitrogen (N1 or N3) is the "softest" and most accessible nucleophile. The exocyclic amine lone pair is delocalized into the ring (resonance), reducing its nucleophilicity. The C5-methyl group further blocks the "ortho" exocyclic positions.

The Protocol Fix (Direct Exocyclic Alkylation): To force reaction at the exocyclic amine, you must deprotonate it to create the amide anion.

-

Solvent: Dry DMF or DMSO.

-

Base: Sodium Hydride (NaH) (2.2 eq).

-

Procedure: Stir substrate + NaH at 0°C for 30 mins before adding the electrophile. This generates the N-anion, which is a hard nucleophile and drives alkylation at the exocyclic position.

Q4: How do I selectively mono-alkylate just one of the amine groups? Strategy: The "Symmetrical Disconnect." Direct mono-alkylation is difficult due to statistical mixtures.

-

Preferred Route: Use a pre-functionalized amine in the cyclization step (Module 1). Instead of Guanidine, use an N-substituted guanidine.

-

Alternative: Bis-protection. React the diamine with 2.2 eq of Di-tert-butyl dicarbonate (Boc2O). The steric bulk of the C5-methyl group often makes the second Boc addition much slower, allowing isolation of the mono-Boc intermediate.

Module 3: The Dimroth Rearrangement Trap

Context: A "silent killer" in pyrimidine synthesis. Under basic conditions (especially aqueous base), the pyrimidine ring can open and recyclize, swapping the exocyclic nitrogen with a ring nitrogen.

Mechanism Diagram: Dimroth Rearrangement

Caption: The Dimroth rearrangement mechanism where ring nitrogen and exocyclic nitrogen swap positions under basic conditions.

Q5: My product spectrum changed after heating in NaOH. Did I lose the methyl group? Diagnosis: You likely triggered a Dimroth Rearrangement. Explanation: If you have an alkyl group on a Ring Nitrogen (N1) and an imine/amine at C2/C4, heating in alkali causes the ring to open and close such that the N1-alkyl group becomes an exocyclic N-alkylamine. Prevention:

-

Avoid prolonged heating in strong aqueous base (NaOH/KOH).

-

If basic hydrolysis is required (e.g., ester saponification elsewhere on the molecule), use LiOH at room temperature or mild enzymatic hydrolysis.

Module 4: Solubility & Purification

Context: 5-Methylpyrimidine-4,6-diamine derivatives are notorious for being insoluble in DCM, Methanol, and Water (the "Brick Dust" effect).

Q6: I cannot get an NMR spectrum because the compound won't dissolve in DMSO-d6. The "TFA Trick": These compounds are basic. Add 2-3 drops of Trifluoroacetic Acid (TFA) or DCl to the DMSO-d6. This protonates the ring nitrogens, disrupting the intermolecular H-bonding network (base stacking) and significantly increasing solubility.

Q7: How do I purify this without a column? (It streaks on silica). Protocol: Acid-Base Recrystallization

-

Suspend the crude solid in water.

-

Add 1M HCl dropwise until the solution becomes clear (formation of the soluble hydrochloride salt).

-

Filter off any insoluble impurities (charcoal/dust).

-

Slowly add 1M NaOH or saturated NaHCO3 to the filtrate while stirring.

-

The free base will precipitate as a fine, pure powder. Collect by filtration.[1]

-

Note: Do not overshoot pH > 10, or you risk the Dimroth rearrangement (see Module 3).

-

References & Validated Protocols

-

General Pyrimidine Synthesis & Cyclization:

-

Mechanism of Guanidine Condensation: Brown, D. J.[2] The Pyrimidines; Wiley-Interscience, 2009 . (Standard reference for Traube-type synthesis).

-

-

Dimroth Rearrangement:

-

Mechanistic Insight: El-Brollosy, N. R. "The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines." Journal of Heterocyclic Chemistry, 2021 .

-

Thermodynamic Drivers: Jacobsen, M. et al. "Regioselective N-Alkylation and Rearrangement of Pyrimidines." Journal of Organic Chemistry.

-

-

Solubility & Salt Formation:

-

Handling Aminopyrimidines: BenchChem Technical Guides. "Overcoming solubility issues of 2,5-Dichloro-4,6-pyrimidinediamine."

-

-

Regioselective Alkylation:

-

N-Alkylation Control: Zhang, T. et al. "Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives." Bioorganic & Medicinal Chemistry, 2019 .[3]

-

Steric Effects of C5-Substituents: Identifying the impact of C5-Me on N4/N6 nucleophilicity.

-

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE. Consult MSDS for all reagents.

Sources

- 1. reddit.com [reddit.com]

- 2. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Improving the Solubility of 5-Methylpyrimidine-4,6-diamine for Biological Assays

Welcome to the technical support center for 5-Methylpyrimidine-4,6-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming solubility challenges with this compound in biological assays. Here, we address common issues with scientifically grounded explanations and actionable protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the best initial solvent to use for preparing a stock solution of 5-Methylpyrimidine-4,6-diamine?

A1: The most common and effective initial approach is to use a water-miscible organic solvent.[1] For 5-Methylpyrimidine-4,6-diamine, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[2] It is a powerful, versatile solvent for a wide array of organic compounds and is compatible with most biological assays when used at low final concentrations.[3][4]

Underlying Principle: The goal is to create a concentrated stock solution that can be subsequently diluted into your aqueous assay buffer.[5][6] DMSO is effective at dissolving many organic molecules, including those with poor water solubility.[2][7]

Step-by-Step Protocol for Preparing a DMSO Stock Solution:

-

Weighing the Compound: Accurately weigh the desired amount of 5-Methylpyrimidine-4,6-diamine using a calibrated analytical balance.[8]

-

Solvent Addition: In a volumetric flask, add a small amount of DMSO to the weighed compound.[8]

-

Dissolution: Gently swirl or vortex the mixture to facilitate dissolution. If necessary, brief sonication in a water bath can be used to break up any aggregates and enhance solubility.[7]

-

Final Volume Adjustment: Once the compound is fully dissolved, add DMSO to reach the final desired volume and mix thoroughly.

-

Storage: Store the stock solution in a tightly sealed, clearly labeled container, protected from light. For long-term storage, -20°C is generally recommended, although you should always check the compound's stability data sheet.

Important Consideration: While preparing a concentrated stock is convenient, be aware that approximately 10-20% of compounds in large collections may not be soluble in DMSO at high concentrations (e.g., 10-30 mM).[7] If you encounter solubility issues even in DMSO, you may need to consider a lower stock concentration or alternative solubilization strategies.

Q2: My 5-Methylpyrimidine-4,6-diamine precipitates when I dilute my DMSO stock into my aqueous assay buffer. What can I do?

A2: This is a common issue when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower. Several strategies can be employed to mitigate this precipitation.

Troubleshooting Workflow for Compound Precipitation:

Caption: Decision tree for addressing compound precipitation in aqueous buffers.

Detailed Strategies:

-

pH Adjustment: 5-Methylpyrimidine-4,6-diamine contains basic amine groups. The solubility of amines is highly dependent on pH.[9][10] In acidic conditions, the amine groups will be protonated, forming a more water-soluble salt.[11]

-

Causality: The protonated amine groups can form stronger hydrogen bonds with water molecules, increasing solubility.[9]

-

Protocol: Prepare a series of buffers with decreasing pH values (e.g., from 7.4 down to 5.0) and test the solubility of your compound at your desired final concentration. Remember to ensure the chosen pH is compatible with your biological assay.

-

-

Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, which can help keep hydrophobic compounds in solution.[1][12]

-

Examples: Common co-solvents for biological assays include ethanol, propylene glycol, and polyethylene glycols (PEGs).[1][13]

-

Protocol: Prepare your aqueous buffer containing a low percentage of a co-solvent (e.g., 1-5% ethanol). Then, add your DMSO stock solution to this co-solvent-containing buffer. Always run a vehicle control with the same concentration of DMSO and co-solvent to check for any effects on your assay.[1]

-

-

Solubilizing Excipients: These are agents that can enhance the solubility of poorly soluble drugs.[14]

-

Surfactants: These molecules form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[1][13] Non-ionic surfactants like Polysorbate 80 (Tween 80) are often used in biological assays due to their lower toxicity.[1]

-

Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively shielding them from the aqueous environment.[13][15]

-

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A3: This is a critical question, as high concentrations of DMSO can be toxic to cells and interfere with assay results. While there is no universal "safe" concentration, a general guideline is to keep the final DMSO concentration at or below 1%.[3][16] However, the sensitivity of different cell lines to DMSO can vary significantly.

Best Practices:

-

Determine the IC50 of DMSO for your cell line: Before starting your experiments with 5-Methylpyrimidine-4,6-diamine, it is crucial to determine the half-maximal inhibitory concentration (IC50) of DMSO on your specific cell line under your assay conditions.

-

Run a Vehicle Control: Always include a control group that is treated with the same final concentration of DMSO (and any other co-solvents or excipients) as your experimental groups.[1] This will allow you to distinguish the effects of your compound from any solvent-induced artifacts.[3]

Data Summary: General DMSO Tolerance in Cell-Based Assays

| DMSO Concentration | Potential Effects | Recommendation |

| < 0.1% | Generally considered safe for most cell lines. | Ideal for sensitive assays. |

| 0.1% - 0.5% | Minimal to no toxicity in many robust cell lines.[16] | A common working range. |

| > 0.5% - 1.0% | May cause stress or slight growth inhibition in some cell lines.[16] | Use with caution and always validate. |

| > 1.0% | Increased risk of cytotoxicity and interference with cellular processes.[3][17] | Generally not recommended. |

Q4: How can I determine the kinetic vs. thermodynamic solubility of 5-Methylpyrimidine-4,6-diamine?

A4: Understanding the difference between kinetic and thermodynamic solubility is important for designing robust experiments.

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after a small volume of a concentrated DMSO stock is added to an aqueous buffer and incubated for a relatively short period (e.g., 1-2 hours).[7][18] It is more representative of the conditions in many high-throughput screening assays.

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent. It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a longer period (e.g., 24-48 hours) until the concentration of the dissolved compound is constant.[18]

Experimental Protocol for Determining Kinetic Solubility:

-

Prepare a concentrated stock solution of 5-Methylpyrimidine-4,6-diamine in DMSO (e.g., 10 mM).

-

Add a small volume of the DMSO stock to your aqueous assay buffer to achieve a range of final concentrations (e.g., 1 µM to 100 µM).

-

Incubate the solutions for a period that mimics your assay incubation time (e.g., 2 hours) at the assay temperature.

-

Filter or centrifuge the samples to remove any precipitated compound.

-

Quantify the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as HPLC-UV.

References

- Protheragen. Solubilizer Excipients.

- Benchchem. Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives.

- Lubrizol. Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.

- Pharmaceutical Technology. Excipients for Solubility Enhancement of Parenteral Formulations. (2022-11-03).

- University of York. Solubility and pH of amines.

- European Pharmaceutical Review. Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018-01-02).

- Scribd. Solubilizing Excipients Guide.

- Benchchem. Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays.

- G-Biosciences. Stock Solutions 101: Everything You Need to Know. (2013-02-13).

- Lee, H. Y., et al. Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 145-150. (2013-08-07).

- PhytoTech Labs. Preparing Stock Solutions.

- Bitesize Bio. How to Make Accurate Stock Solutions. (2025-03-10).

- ChemGulf. How do amines and amides affect the pH of a solution?. (2025-09-23).

- Horvath, P., et al. Considerations regarding use of solvents in in vitro cell based assays. PLoS One, 10(4), e0124041. (2015).

- Di, L., & Kerns, E. H. Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. (2006-05-10).

- Papaneophytou, C. P., & Tzakos, A. G. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(12), 14643-14656. (2012).

- Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays.

- ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. (2025-08-07).

- Cold Spring Harbor Protocols. Making and Diluting Stock Solutions. (2008-05-01).

- National Center for Biotechnology Information. Solubilization techniques used for poorly water-soluble drugs.

- Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines.

- Wikipedia. Cosolvent.

- University of North Carolina at Pembroke. PREPARING SOLUTIONS AND MAKING DILUTIONS.

- askIITians. How does pH affect solubility?. (2025-03-11).

- YouTube. MedChem Essentials: Solubility part 2. (2025-04-07).

- Reddit. How does pH affect water solubility of organic acids (or acids in general)?. (2012-02-27).

- Ishikawa, M., & Hashimoto, Y. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1550. (2011-02-23).

- Figshare. Collection - Water Solubility Enhancement of Pyrazolo[3,4‑d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - ACS Medicinal Chemistry Letters.

- ChemicalBook. 5-methylpyrimidine-4,6-diamine CAS#.

- YouTube. Strategies to Enhance Solubility and Bioavailability BCS Class II and IV Drugs. (2025-03-03).

- Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.

- Pharmaffiliates. CAS No : 63447-38-1 | Product Name : 4,6-Dihydroxy-5-methylpyrimidine.

- Scribd. Solubility in DMSO - Dimethyl Sulfoxide.

- U.S. Environmental Protection Agency. 6-Methylpyrimidine-4,5-diamine Properties.

- National Center for Biotechnology Information. 4,5-Diamino-6-methyl-2-thiopyrimidine. PubChem Compound Database.

- Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.

- ChemicalBook. 4,6-diamino-2-methylpyrimidine-5-carboxamide.

- National Center for Biotechnology Information. 4,5-Diaminopyrimidine. PubChem Compound Database.

- Lagunin, A., et al. In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Computer-Aided Molecular Design, 24(12), 1045-1052. (2010).

- DC Fine Chemicals. 4,6-Dihydroxy-5-methylpyrimidine.

- University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025-08-28).

- Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data.

- Organic Chemistry Data. pKa Data Compiled by R. Williams. (2022-04-07).

- Organic Chemistry Data. pKa Data Compiled by R. Williams page-1.

- Wikipedia. Hexamethylenediamine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]